5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
5-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core with two key substituents: a 3,4-dimethoxyphenyl group linked via a 1,2,4-oxadiazole ring at the 5-position methyl group and a 4-ethoxyphenyl group at the 2-position. This structure combines a pyrazinone ring (a six-membered ring with two nitrogen atoms and a ketone group) with a 1,2,4-oxadiazole moiety, known for its metabolic stability and bioisosteric properties .
The compound is synthesized via multi-component reactions, leveraging methods similar to those reported for pyrazolo[1,5-a]pyrimidines and oxadiazole derivatives. For instance, cyclization of aminopyrazoles with electrophilic components (e.g., ketones or aldehydes) and subsequent functionalization with oxadiazole-forming reagents (e.g., urea or nitriles under thermal conditions) are plausible pathways .
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-4-34-18-8-5-16(6-9-18)19-14-20-25(31)29(11-12-30(20)27-19)15-23-26-24(28-35-23)17-7-10-21(32-2)22(13-17)33-3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUWPSELWUEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its anticancer and anti-inflammatory effects, through a comprehensive review of available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.41 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core linked to an oxadiazole moiety and ethoxy-substituted phenyl groups. This unique configuration is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one in focus have shown promising results as EGFR (epidermal growth factor receptor) inhibitors. A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 10 nM to 1.51 µM against various cancer cell lines, indicating strong antiproliferative effects .
In particular, the structure-activity relationship (SAR) analysis suggests that bulky aryl groups at specific positions enhance the anticancer activity of these compounds . The compound under consideration may exhibit similar properties due to its structural features.
Anti-inflammatory and Other Biological Activities
Compounds containing pyrazole and oxadiazole moieties have also been investigated for their anti-inflammatory effects. For example, derivatives have demonstrated significant activity against inflammatory pathways in various models . The presence of the pyrazolo structure is crucial for this activity, as evidenced by studies showing that modifications in this area can lead to variations in efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | IC50 Range (µM) | Reference |
|---|---|---|---|
| Anticancer | Oxadiazole derivatives | 10 - 1.51 | |
| Anti-inflammatory | Pyrazole derivatives | Not specified | |
| Cytotoxicity | Various derivatives | 5.55 - 35.58 |
Case Studies
- EGFR Inhibition : A study evaluated the specificity of related compounds against EGFR family members and found that certain derivatives displayed superior inhibitory activity compared to standard treatments like gefitinib . This suggests that our compound may also possess significant EGFR-inhibiting capabilities.
- Cytotoxicity Testing : Another investigation into similar pyrazolo derivatives revealed strong cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating better efficacy than traditional chemotherapeutics .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines share a fused pyrazole-pyrimidine core but lack the pyrazinone ketone group. This difference reduces hydrogen-bonding capacity and alters electronic distribution. For example, steroidal pyrazolo[1,5-a]pyrimidines synthesized by Bajwa and Sykes exhibit antitumor activity, whereas the pyrazinone core in the target compound may enhance binding to oxidative enzymes due to its ketone functionality .
Pyrazolo[3,4-d]pyrimidinones
Compounds like 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one () feature a pyrimidinone ring instead of pyrazinone. The pyrazinone’s smaller ring strain and ketone position may improve solubility and metabolic stability compared to pyrimidinones, which are prone to hydrolysis under acidic conditions .
Oxadiazole-Containing Derivatives
The 1,2,4-oxadiazole group in the target compound is analogous to derivatives in , such as 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles . These compounds demonstrate enhanced stability and bioavailability, suggesting the target compound may share similar pharmacokinetic advantages. However, the 3,4-dimethoxyphenyl substitution could increase lipophilicity (higher logP) compared to simpler aryl groups .
Substituent Effects
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines () inhibit bacterial dihydrofolate reductase (DHFR), while pyrazolo[1,5-a]pyrazinones may target kinases or cytochrome P450 enzymes due to their ketone group. The oxadiazole moiety could further modulate selectivity .
Agrochemical Potential
The ethoxy and dimethoxyphenyl groups resemble pesticidal compounds in , such as 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidines . These substituents may enhance membrane penetration in pests, though efficacy requires empirical validation .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
